molecular formula C10H14N4O B2759189 N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 672925-38-1

N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B2759189
CAS RN: 672925-38-1
M. Wt: 206.249
InChI Key: MKRTVZKLMJKHTP-UHFFFAOYSA-N
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Description

“N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” is a chemical compound . It is also known as 3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine . The CAS Number of this compound is 89799-07-5 .


Synthesis Analysis

The synthesis of this compound and its analogs involves complex chemical reactions . The main sections of the synthesis process include: synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .


Molecular Structure Analysis

The molecular structure of “this compound” is complex . The IUPAC name of this compound is 3-methylisoxazolo[5,4-d]pyrimidin-4-amine . The InChI Code of this compound is 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in these reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 150.14 . The melting point of this compound is between 303-305 degrees .

Scientific Research Applications

Synthesis and Characterization

N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine is a compound that has been explored in the realm of synthetic chemistry for its potential to form various derivatives with significant biological activities. One study focused on the synthesis, characterization, and the X-Ray crystal study of pyrazole derivatives, indicating the compound's utility in forming structures with potential antitumor, antifungal, and antibacterial pharmacophore sites. The study utilized FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography for characterization, highlighting the compound's versatility in drug design and development (Titi et al., 2020).

Antimicrobial and Cytotoxic Activities

Research has also delved into the antimicrobial and cytotoxic activities of derivatives formed from this compound. One approach involved the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, which were then evaluated for their insecticidal and antibacterial potential. This study underscores the compound's role in developing new antimicrobial agents with potential applications in controlling bacterial infections and pest management (Deohate & Palaspagar, 2020).

Antioxidant Activity

The compound's framework has also been utilized in synthesizing derivatives with antioxidant properties. A notable study synthesized a series of derivatives and evaluated their in vitro antioxidant activity. Compounds exhibiting significant radical scavenging activities were identified, suggesting the compound's scaffold is beneficial in creating antioxidants that could mitigate oxidative stress-related pathologies (Kotaiah et al., 2012).

Chemopreventive Potential

Moreover, derivatives of this compound have been explored for their chemopreventive properties against carcinogenesis. Research in this area aims to identify compounds that can inhibit the formation of carcinogenic compounds in cooked meats, a significant concern in cancer research. Such studies provide insights into the compound's potential for developing cancer prevention strategies (Xu & Dashwood, 1999).

Safety and Hazards

The safety information for “N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of “N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” and its analogs could involve further exploration of their synthesis methods, reactivities, biological applications, and potential uses in the medical and pharmaceutical fields .

properties

IUPAC Name

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-4-14(5-2)9-8-7(3)13-15-10(8)12-6-11-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTVZKLMJKHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C(=NOC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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